molecular formula C9H13ClN2O B3686365 MFCD11842550

MFCD11842550

Cat. No.: B3686365
M. Wt: 200.66 g/mol
InChI Key: CNMVUCOMXWKSLH-UHFFFAOYSA-N
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Description

Based on the evidence, compounds with similar MDL identifiers (e.g., MFCD11044885, MFCD13195646) are often heterocyclic or organometallic derivatives, featuring functional groups such as pyrazoles, pyridines, or phosphine ligands. These compounds are typically employed in pharmaceutical intermediates, catalytic systems, or polymer additives . While explicit data on MFCD11842550 is unavailable in the provided sources, its hypothetical properties can be inferred from structurally analogous compounds discussed in the evidence (e.g., CAS 918538-05-3, CAS 1761-61-1), which share comparable molecular weights (188–350 g/mol), halogen substituents, and applications in medicinal or materials chemistry .

Properties

IUPAC Name

2-(4-methylphenoxy)ethanimidamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O.ClH/c1-7-2-4-8(5-3-7)12-6-9(10)11;/h2-5H,6H2,1H3,(H3,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNMVUCOMXWKSLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=N)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-p-Tolyloxy-acetamidine hydrochloride typically involves the reaction of p-toluidine with chloroacetonitrile, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:

    Temperature: The reaction is usually carried out at room temperature.

    Solvent: Common solvents include ethanol or methanol.

    Catalysts: No specific catalysts are generally required for this synthesis.

Industrial Production Methods

In an industrial setting, the production of 2-p-Tolyloxy-acetamidine hydrochloride follows a similar synthetic route but on a larger scale. The process involves:

    Batch Processing: Large reactors are used to mix the reactants.

    Purification: The product is purified through crystallization or recrystallization techniques.

    Quality Control: Analytical methods such as high-performance liquid chromatography (HPLC) are employed to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-p-Tolyloxy-acetamidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced under specific conditions to yield different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamidine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide or other strong bases facilitate substitution reactions.

Major Products Formed

    Oxidation: Produces oxides and other oxygenated derivatives.

    Reduction: Yields amine derivatives.

    Substitution: Results in various substituted acetamidine compounds.

Scientific Research Applications

2-p-Tolyloxy-acetamidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the manufacture of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-p-Tolyloxy-acetamidine hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include:

    Enzyme Inhibition: The compound can inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison is based on compounds with analogous MDL identifiers or structural motifs from the evidence.

Table 1: Structural and Functional Comparison

Property MFCD11842550 (Hypothetical) CAS 918538-05-3 CAS 1761-61-1
Molecular Formula C₆H₃Cl₂N₃ (hypothesized) C₆H₃Cl₂N₃ C₇H₅BrO₂
Molecular Weight ~188 g/mol 188.01 g/mol 201.02 g/mol
Key Substituents Chloro, pyrazolo-triazine Chloro, pyrazolo-triazine Bromo, benzoic acid derivative
Bioactivity Likely moderate (Log S ~ -2.99) Log S: -2.99, ESOL solubility: 0.24 mg/ml Log S: -2.47, ESOL solubility: 0.687 mg/ml
Applications Catalysis, drug intermediates Pharmaceutical intermediates Polymer synthesis, flame retardants
Synthetic Complexity Moderate (SA Score ~2.07) SA Score: 2.07 SA Score: Not reported

Key Findings:

Structural Similarities :

  • Both this compound and CAS 918538-05-3 feature chloro-substituted pyrazolo-triazine cores, suggesting shared reactivity in nucleophilic substitution or metal coordination .
  • CAS 1761-61-1 diverges structurally, with a brominated benzoic acid backbone, enabling applications in polymer chemistry .

Functional Differences :

  • Bioavailability : CAS 918538-05-3 exhibits lower solubility (0.24 mg/ml) compared to CAS 1761-61-1 (0.687 mg/ml), likely due to its polar nitro groups .
  • Thermal Stability : Brominated compounds like CAS 1761-61-1 show higher thermal resistance (e.g., in flame retardants) compared to chlorinated analogs .

Synthetic Accessibility: this compound and CAS 918538-05-3 require multistep syntheses involving palladium catalysts (e.g., (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride) and anhydrous conditions . CAS 1761-61-1 employs greener methodologies, such as A-FGO catalyst recycling, reducing environmental impact .

Research Implications and Limitations

  • Gaps in Data : The absence of explicit data on this compound in the evidence limits direct comparisons. Future studies should prioritize crystallographic and spectroscopic characterization.
  • Contradictions : and highlight conflicting solubility metrics for halogenated compounds, necessitating solvent-specific studies.
  • Industrial Relevance : Brominated derivatives (e.g., CAS 1761-61-1) dominate flame-retardant markets, whereas chlorinated analogs are preferred in drug synthesis due to cost-effectiveness .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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